rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans
Description
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities. The presence of bromine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Properties
CAS No. |
1807901-54-7 |
|---|---|
Molecular Formula |
C10H7Br2NO2 |
Molecular Weight |
333 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated aromatic compounds and pyrrolidine derivatives.
Reaction Conditions: The key steps include bromination reactions, cyclization, and purification processes. Common reagents used in these reactions include bromine, catalysts, and solvents like dichloromethane.
Industrial Production: On an industrial scale, the production involves optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine-2,5-diones.
Scientific Research Applications
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for diseases where brominated compounds show efficacy.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans can be compared with other similar compounds such as:
3-chloro-4-(4-chlorophenyl)pyrrolidine-2,5-dione: Similar in structure but with chlorine atoms instead of bromine, affecting its reactivity and biological activity.
3-iodo-4-(4-iodophenyl)pyrrolidine-2,5-dione:
3-fluoro-4-(4-fluorophenyl)pyrrolidine-2,5-dione: Fluorine atoms provide different reactivity and biological interactions compared to bromine.
The uniqueness of this compound lies in its specific brominated structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
The compound rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione , trans, is a chiral pyrrolidine derivative noted for its unique structural features, including bromine and phenyl substituents. This article explores its biological activity, focusing on its interactions with various biological targets and potential therapeutic applications.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: CHBrN\O
- CAS Number: 1807901-54-7
The compound contains a pyrrolidine ring with a bromo group at the third position and a 4-bromophenyl group at the fourth position, along with dione functionalities at the second and fifth positions. This arrangement contributes to its distinct reactivity and biological properties.
Biological Activity Overview
Preliminary studies indicate that rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione exhibits significant biological activity. Its interactions with various biological targets suggest potential applications in pharmacology.
The mechanism of action involves binding to specific receptors and enzymes. The presence of bromine enhances the compound's binding affinity, potentially leading to inhibition or modulation of various biological pathways. Notably, compounds with similar structures have been identified as competitive antagonists for ionotropic glutamate receptors, which play critical roles in neurotransmission and are implicated in neurological disorders.
Binding Affinity Studies
Research has focused on the binding affinity of rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione to ionotropic glutamate receptors. These studies reveal that modifications to the structure can significantly enhance or alter receptor interactions.
| Compound | Binding Affinity (IC50) | Biological Target |
|---|---|---|
| rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione | TBD | Ionotropic Glutamate Receptors |
| Similar Pyrrolidine Derivative | TBD | Ionotropic Glutamate Receptors |
Neurological Implications
A study demonstrated that derivatives of pyrrolidine compounds exhibit neuroprotective effects in models of neurodegenerative diseases. The ability of rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione to modulate glutamate receptor activity suggests it may have therapeutic potential in conditions such as Alzheimer's disease and multiple sclerosis.
Antitumor Activity
Another area of investigation is the compound's potential antitumor activity. Preliminary assays indicate that rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are needed to quantify these effects and elucidate the underlying mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
